molecular formula C13H7Cl3N4 B2616985 5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole CAS No. 338411-30-6

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2616985
CAS No.: 338411-30-6
M. Wt: 325.58
InChI Key: FZSSYQHVPBLKGO-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole (molecular formula: C₁₃H₈Cl₃N₄; molecular weight: 326.35 g/mol) is a tetrazole derivative featuring two aryl substituents: a 3-chlorophenyl group at position 5 and a 3,4-dichlorophenyl group at position 1.

Properties

IUPAC Name

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N4/c14-9-3-1-2-8(6-9)13-17-18-19-20(13)10-4-5-11(15)12(16)7-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSSYQHVPBLKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biological systems.

    Medicine: Research may explore its potential therapeutic applications, although specific details are not widely documented.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. The pathways involved may include binding to receptors or enzymes, leading to a cascade of biochemical events. detailed molecular targets and pathways are not extensively documented in the available literature .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₃H₈Cl₃N₄ 326.35 3-chlorophenyl, 3,4-dichlorophenyl High lipophilicity, aromatic Cl groups
5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole C₉H₆ClF₃N₄ 262.62 Chloromethyl, 3-CF₃-phenyl Enhanced electrophilicity due to CF₃
5-(2-Chloroethyl)-1H-tetrazole C₄H₆ClN₄ 144.57 Aliphatic Cl chain Water-insoluble, organic solvent-soluble
5-(4-Chlorophenyl)-1H-tetrazole C₇H₅ClN₄ 196.60 4-chlorophenyl Simpler structure, lower molecular weight

Key Observations :

  • Chlorine Position: The target compound’s 3,4-dichlorophenyl group introduces steric hindrance and electronic effects distinct from monosubstituted analogs (e.g., 5-(4-chlorophenyl)-1H-tetrazole). Ortho/meta Cl placement may hinder rotational freedom compared to para-substituted derivatives .
  • Aliphatic vs. Aromatic Cl : The aliphatic Cl in 5-(2-chloroethyl)-1H-tetrazole reduces conjugation, leading to lower thermal stability compared to aryl-Cl derivatives .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Aryl-Cl groups in the target compound show C-Cl stretches near 730–760 cm⁻¹, consistent with analogs in and .
  • Solubility: Like 5-(2-chloroethyl)-1H-tetrazole , the target compound is expected to be insoluble in water but soluble in ethanol or acetone due to nonpolar aryl groups.
  • Thermal Stability: Dichlorophenyl groups may increase melting points compared to monosubstituted derivatives, as seen in halogenated aromatics .

Biological Activity

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole (CAS No. 338411-30-6) is a synthetic compound belonging to the class of tetraazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H7Cl3N4, with a molecular weight of 325.59 g/mol. The compound features two chlorinated phenyl groups attached to a tetraazole ring, contributing to its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC13H7Cl3N4
Molecular Weight325.59 g/mol
Purity>90%
CAS Number338411-30-6

Antimicrobial Activity

Research indicates that tetraazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various tetraazole compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound showed notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: In Vivo Efficacy

A case study conducted on mice bearing tumor xenografts revealed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 and HeLa cells
In Vivo EfficacySignificant tumor size reduction in mice models

The biological activity of this compound is attributed to its ability to interact with various cellular targets. Studies suggest that it may inhibit specific enzymes involved in DNA replication and repair mechanisms in cancer cells. Additionally, its antibacterial effects are likely due to disruption of bacterial cell wall synthesis.

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